molecular formula C16H12FN3OS2 B3011409 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-41-2

4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B3011409
CAS No.: 862974-41-2
M. Wt: 345.41
InChI Key: JDIRAPXCBWSDPK-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic organic compound built around a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Researchers are interested in this specific structure for developing novel therapeutic agents, particularly in the fields of infectious disease and neurobiology. The benzothiazole nucleus is a recognized pharmacophore that can sterically mimic binding sites in amyloid fibrils, making derivatives potential candidates for investigating interventions against amyloid-β deposits associated with Alzheimer's disease . Furthermore, the structural motif is frequently explored in the synthesis of new anti-tubercular compounds, with research indicating potent inhibitory activity against Mycobacterium tuberculosis . The mechanism of action for benzothiazole derivatives is often multi-targeted. In oxidative stress-related research, they can function as antioxidants by acting as radical scavengers, potentially through mechanisms such as sequential proton loss-electron transfer, thereby neutralizing reactive oxygen species (ROS) . In antimicrobial applications, these compounds may inhibit specific bacterial targets like the DprE1 enzyme, crucial for cell wall synthesis in mycobacteria . The presence of specific substituents, such as the 4-ethoxy and 4-fluoro groups on the benzothiazole rings in this molecule, allows for fine-tuning of electronic properties and steric interactions, which can significantly influence its binding affinity to biological targets and overall efficacy in experimental models. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c1-2-21-10-6-4-8-12-14(10)19-16(23-12)20-15-18-13-9(17)5-3-7-11(13)22-15/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIRAPXCBWSDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino benzothiazole with 4-fluorobenzoic acid under specific conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Functional Insights:

  • Fluorine Substitution : The 4-fluoro group in the target compound and 3m () enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
  • Ethoxy vs.
  • Dual Benzothiazole Core: Unlike mono-benzothiazole derivatives (e.g., ), the bis-benzothiazole structure may enhance binding affinity to targets like cyclin-dependent kinases (CDKs) or matrix metalloproteinases (MMPs) .

Pharmacological Comparison

Anticancer Activity:

  • CDK4/6 Inhibition : highlights 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potent CDK4/6 inhibitors (IC₅₀ < 10 nM). The target compound’s ethoxy and fluorine substituents may similarly modulate kinase selectivity .

Anti-Inflammatory Activity:

  • Thiazole/oxazole-substituted benzothiazoles () exhibit COX-2 inhibition (IC₅₀ ~ 2–5 µM). The ethoxy group in the target compound may enhance anti-inflammatory efficacy by stabilizing hydrophobic interactions with the enzyme .

Spectroscopic Data (Representative Examples)

  • ¹H NMR : Benzothiazol-2-amine protons resonate at δ 7.2–8.1 ppm (aromatic), with ethoxy CH₃ at δ 1.3–1.5 ppm .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 356.08 for C₁₆H₁₂F₂N₃OS₂) .

Biological Activity

4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic compound belonging to the benzothiazole derivative class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's chemical formula is C16H15FN2OS2C_{16}H_{15}FN_2OS_2 with a molecular weight of 345.41 g/mol. It features a thiazole ring fused with benzene, which is known to influence its biological activity.

Target Interaction

This compound primarily interacts with specific enzymes and proteins involved in various biochemical pathways. Its mechanism includes:

  • Enzyme Inhibition : The compound has been reported to inhibit the biosynthesis of prostaglandins, which are crucial mediators in inflammatory responses.
  • Cell Cycle Modulation : Research indicates that it can induce apoptosis and arrest the cell cycle in cancer cells, suggesting a potential role in cancer therapy .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. Notably:

  • Cell Proliferation Inhibition : It has shown effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
  • Signaling Pathway Interference : The compound inhibits critical signaling pathways such as AKT and ERK, which are often upregulated in cancer cells, thus promoting cell survival and proliferation .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties:

  • Cytokine Regulation : It reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in chronic inflammatory diseases .

Comparative Analysis

The biological activity of this compound can be contrasted with other benzothiazole derivatives:

Compound NameBiological ActivityKey Findings
B7 Anticancer/Anti-inflammatoryInhibits A431, A549 cell growth; reduces IL-6, TNF-α levels .
Compound 4i AnticancerSignificant activity against non-small cell lung cancer lines .
PMX610 AntitumorPotent selective activity against multiple cancer types .

Case Studies

  • In vitro Studies : A study evaluated the effects of this compound on A431 cells, revealing a dose-dependent inhibition of proliferation and induction of apoptosis at concentrations ranging from 1 to 4 µM .
  • Mechanistic Insights : Western blot analysis confirmed that treatment with this compound led to decreased phosphorylation of AKT and ERK proteins, indicating its potential as a dual-action therapeutic agent targeting both tumor growth and inflammation .

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